(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide” features a fused tetrahydrothieno[3,4-d]thiazole core with a 5,5-dioxido (sulfone) group, a phenyl substituent at position 3, and a benzamide moiety at the imine nitrogen.
Properties
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-17(13-7-3-1-4-8-13)19-18-20(14-9-5-2-6-10-14)15-11-25(22,23)12-16(15)24-18/h1-10,15-16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAWQJVAACQITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiazole derivative and a benzamide derivative under controlled conditions. The reaction often requires a catalyst and specific solvents to ensure the formation of the desired Z-isomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and protein binding. Its thiazole ring is known to interact with various biological targets, making it a valuable tool for biochemical studies.
Medicine
In medicine, (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related heterocycles in terms of molecular architecture, substituent effects, and physicochemical properties. Below is a detailed analysis:
Structural Analogues with Thiazolo-Pyrimidine Cores
describes compounds such as (2Z)-2-(substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (e.g., 11a, 11b). These feature a thiazolo-pyrimidine ring system with ketone groups and aromatic/cyano substituents. Key differences include:
- Core Structure: The target compound has a tetrahydrothieno-thiazole ring with a sulfone group, whereas 11a/b contain a fused thiazolo-pyrimidine system.
- Synthesis : Compounds like 11a/b are synthesized via refluxing with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid (yields ~68%) , whereas the target compound’s synthesis likely involves sulfonation steps to introduce the 5,5-dioxido group.
Thiadiazole-Based Analogues
and highlight compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g). These feature a thiadiazole ring instead of the tetrahydrothieno-thiazole core. Key comparisons:
- Electronic Effects : The thiadiazole ring in 6 and 4g lacks the sulfone group, reducing electron-withdrawing effects compared to the target compound. This may influence reactivity in nucleophilic or electrophilic reactions.
- Substituent Diversity: 4g includes a dimethylamino-acryloyl group, which introduces conjugation and basicity absent in the target compound. Such groups can alter UV-Vis absorption and redox properties .
- Yields and Conditions: Thiadiazole derivatives are synthesized via reactions with hydroxylamine hydrochloride or active methylene compounds in ethanol/glacial acetic acid (yields 70–82%) , contrasting with the likely harsher sulfonation conditions required for the target compound.
Chloroacetamide Analogues
references (Z)-2-chloro-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide, which differs from the target compound by substituting benzamide with chloroacetamide.
- This could enhance reactivity in nucleophilic addition reactions .
- Bioactivity Implications : The benzamide group in the target compound may improve binding to aromatic receptor pockets compared to the smaller chloroacetamide, as seen in kinase inhibitors where benzamide moieties often enhance selectivity .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Effects: Benzamide substituents enhance hydrogen-bonding capacity and aromatic interactions, which may improve target binding compared to cyano or chloroacetamide groups .
Biological Activity
(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a thieno-thiazole core with a dioxido group and a phenyl substituent. Its molecular structure can be represented as follows:
- Molecular Formula : C16H15N3O2S2
- CAS Number : 904504-81-0
The configuration of the double bond in the ylidene moiety is crucial for its biological activity. The presence of electron-withdrawing groups such as the dioxido group enhances its reactivity and potential interactions with biological targets.
The biological activity of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, similar to other thiazole derivatives that act as enzyme inhibitors.
- Receptor Modulation : It could potentially modulate receptor activity, influencing various signaling pathways.
- Oxidative Stress Reduction : The dioxido group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.
Case Studies and Research Findings
Research on structurally related compounds provides insights into the potential biological activities of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide:
- Antimicrobial Studies : A study on thiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. This suggests that (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide may possess similar properties due to its structural components .
- Anti-inflammatory Research : Research indicates that thiazole compounds can inhibit pro-inflammatory cytokines. This suggests that our compound might also exhibit anti-inflammatory effects through similar pathways .
- Anticancer Investigations : Some thiazole derivatives have been shown to induce apoptosis in cancer cells. The structural features of (Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)benzamide may allow it to engage in similar anticancer mechanisms .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiazole ring | Antibacterial, antifungal |
| Benzothiazoles | Benzothiazole core | Anticancer |
| Dioxido Compounds | Dioxido groups | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
